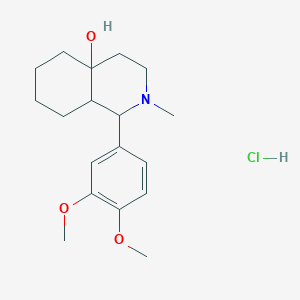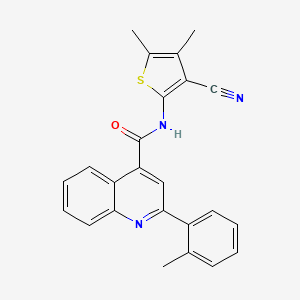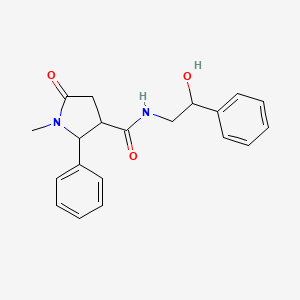![molecular formula C25H26N4O2S B6040975 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline](/img/structure/B6040975.png)
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first identified as a potential anti-cancer agent in the late 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline's anti-tumor activity is mediated by its ability to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines can stimulate the immune system to attack tumor cells and inhibit their growth. 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline also inhibits the formation of new blood vessels that supply the tumor, a process known as angiogenesis, by disrupting the function of endothelial cells that line the blood vessels.
Biochemical and Physiological Effects:
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline has been shown to have a wide range of biochemical and physiological effects on the body. In addition to its anti-tumor properties, 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline can also induce fever, activate the coagulation system, and increase the production of various cytokines and chemokines. These effects are thought to be mediated by 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline's ability to activate immune cells, such as macrophages and dendritic cells, and stimulate the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied for its anti-tumor properties. However, 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline also has several limitations. It can be difficult to administer in vivo due to its poor solubility in water, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline. One area of interest is the development of more effective formulations for in vivo administration. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline treatment. Additionally, there is ongoing research into the potential use of 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy.
Métodos De Síntesis
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline can be synthesized by a series of chemical reactions starting from 2-methylquinoline. The synthesis involves the introduction of various functional groups, including a piperazine ring, a thiazole ring, and two methoxy groups on the phenyl ring. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline has been extensively studied for its anti-tumor properties in preclinical models. In vitro studies have shown that 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline can induce tumor cell death by activating the immune system and inhibiting the growth of blood vessels that supply the tumor. In vivo studies have demonstrated that 4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline can significantly reduce tumor growth in mice and rats, and can also enhance the efficacy of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-17-14-22(19-6-4-5-7-20(19)26-17)28-10-12-29(13-11-28)25-27-21(16-32-25)18-8-9-23(30-2)24(15-18)31-3/h4-9,14-16H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOMYIPTDBCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=CS4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040900.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6040908.png)
![6-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6040928.png)

![4-({[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1-ethyl-2-pyrrolidinone](/img/structure/B6040950.png)


![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)
![ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6040972.png)
![2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate](/img/structure/B6040979.png)

![6-(2-chlorophenyl)-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040994.png)